[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene is an organic compound that features a complex structure with multiple functional groups. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene typically involves multiple steps, starting from simpler benzene derivatives. The process often includes:
Methoxymethylation: Introduction of methoxymethoxy groups to the benzene ring.
Alkylation: Addition of the 2,3-dimethylbutyl group.
Phosphorylation: Incorporation of the phenylphosphoryl group.
Each of these steps requires specific reagents and conditions. For example, methoxymethylation can be achieved using methoxymethyl chloride in the presence of a base, while alkylation might involve the use of alkyl halides and a strong base. Phosphorylation often requires the use of phosphorus oxychloride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using automated systems to ensure precision and efficiency. The process would be optimized to maximize yield and minimize waste, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phosphoryl group can be reduced to a phosphine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (for halogenation) or nitrating agents (for nitration).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzoic acid, while reduction could produce a phosphine derivative.
Wissenschaftliche Forschungsanwendungen
[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene involves its interaction with specific molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, while the phosphoryl group can act as a ligand for metal ions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxybenzene (Anisole): A simpler benzene derivative with a single methoxy group.
Dimethylbutylbenzene: Lacks the methoxymethoxy and phosphoryl groups.
Phenylphosphorylbenzene: Contains the phosphoryl group but lacks the methoxymethoxy and dimethylbutyl groups.
Uniqueness
[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene is unique due to its combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C20H27O3P |
---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
[[3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3 |
InChI-Schlüssel |
UEUUZAHLJDYELG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.